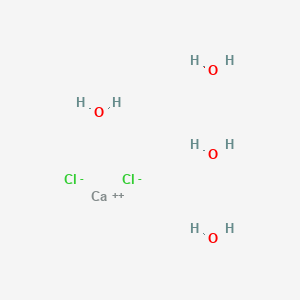

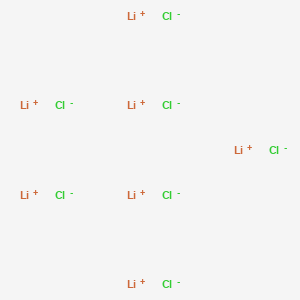

calcium;dichloride;tetrahydrate

描述

Calcium Chloride Tetrahydrate is an inorganic compound with the chemical formula CaCl2·4H2O . It is a white crystalline solid at room temperature and is highly soluble in water .

Synthesis Analysis

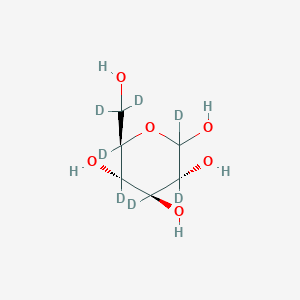

The synthesis of Calcium Chloride Tetrahydrate involves the hydration of Calcium Chloride. The major hydrated forms available at 25 °C are CaCl2·4H2O (82%) and CaCl2·2H2O (18%) . The removal of crystalline water takes place in two consecutive endothermic steps as examined by Thermal Gravimetric Analysis (TGA/DTA) that coincides with the outcome of X-ray diffraction .Molecular Structure Analysis

The crystal structure of Calcium Chloride Tetrahydrate was determined using three-dimensional X-ray diffractometer data . The crystals of CaCl2·4H2O are triclinic, space group P1, with a=6.593 (2), b=6.364(5), c=8.557(3) /~, =97-77(5), fl=93.52(4), andy=110.56 (3) ° . The structure was refined by least-squares calculations to R=0.085 .Chemical Reactions Analysis

The chemical reactions involving Calcium Chloride Tetrahydrate primarily involve its hydration and dehydration processes . The addition of alkaline chlorides contributes to releasing water molecules from the hydration layer of Ca²⁺ ions, which appears to have a determining effect on the behavior of molten CaCl2·4H2O .Physical and Chemical Properties Analysis

Calcium Chloride Tetrahydrate has a high solubility in water which increases with increasing temperatures . Its melting point and heat of fusion were determined using differential scanning calorimetry (DSC) in the temperature range of 0 °C-60 °C . The density and viscosity of molten Calcium Chloride Tetrahydrate in the temperature range of 40 °C-65 °C were also determined .作用机制

安全和危害

未来方向

The feasibility of Calcium Chloride Tetrahydrate as a phase-change material has been studied . It has high heat of fusion levels, which allow it to store or release large amounts of energy in melting or freezing processes . This makes it a promising candidate for low-temperature thermochemical energy storage applications .

属性

IUPAC Name |

calcium;dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469574 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25094-02-4 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)